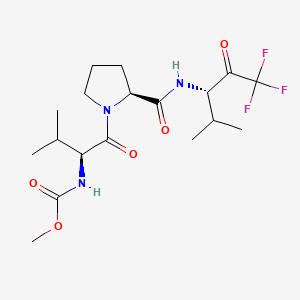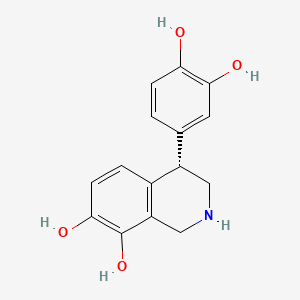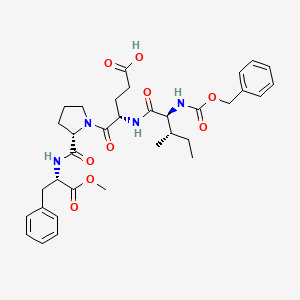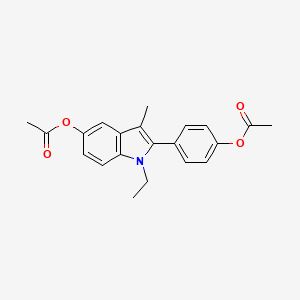
Lumacaftor
概要
説明
Molecular Structure Analysis
Lumacaftor has a molecular formula of C24H18F2N2O5 and a molar mass of 452.414 g·mol −1 . The structure of this compound is complex, with various functional groups and a combination of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound acts as a chaperone during protein folding, which is a complex biochemical process .科学的研究の応用
嚢胞性線維症治療
Lumacaftorは、イバカフトールとの併用で、CFTR遺伝子のF508del変異に対してホモ接合である嚢胞性線維症患者の治療に使用されます . この併用療法は、変異したCFTRタンパク質のコンフォメーション安定性を改善することにより作用し、細胞表面への処理と輸送を促進し、その機能を部分的に回復させます .
肺機能の改善
臨床試験では、this compound-イバカフトール療法が肺機能の改善につながることが示されています。 患者は、肺の健康状態の重要な指標である努力性呼気量において統計的に有意な改善を示しました .
肺の増悪の減少
This compoundによる治療は、肺の増悪とCF関連の入院の頻度の減少に関連付けられています。 これは、CF患者の生活の質を向上させるために不可欠です .
栄養状態と体重増加
This compound療法を受けている患者は、栄養状態と体重増加の改善を示しています。 これは、CFが栄養失調と成長不良を引き起こす可能性があるため、特に重要です .
骨ミネラル代謝
ある研究では、this compoundは骨ミネラル代謝に有益な影響を与える可能性があることが示されています。 これは、しばしば骨密度の問題に苦しんでいるCF患者にとって重要となる可能性があります .
膵臓機能の安定化
This compoundの効果は、膵臓指標の安定化にも及びます。 CFは膵臓に影響を与え、糖尿病を引き起こす可能性があるため、膵臓機能の維持は不可欠です .
汗の塩化物濃度の減少
この療法は、CFの診断マーカーである汗の塩化物濃度を大幅に低下させることが示されています。 これらのレベルを下げることは、CFTR機能の改善を示しています .
肺以外の症状
This compoundがCFの肺以外の症状に与える影響を調べるために、さらなる研究が推奨されています。 これには、肺以外の臓器、例えば肝臓や生殖器への潜在的な影響が含まれます .
作用機序
Target of Action
Lumacaftor primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This protein is a transmembrane ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs . Mutations in the CFTR gene, particularly the F508del mutation, result in altered production, misfolding, or function of the CFTR protein .
Mode of Action
This compound acts as a protein chaperone . It aids in the conformational stability of F508del-mutated CFTR proteins, preventing misfolding . This results in increased processing and trafficking of mature protein to the cell surface .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CFTR protein pathway . By correcting the folding and trafficking defects of the F508del-mutated CFTR proteins, this compound restores the normal function of the CFTR ion channels . This leads to improved fluid and ion transport across cell membranes, reducing the production of thick, sticky mucus that characterizes cystic fibrosis .
Pharmacokinetics
This compound is mainly metabolized by cytochromes P450 3A , which influences its enzymatic activity . It exhibits significant interindividual pharmacokinetic variability and is prone to drug–drug interactions . The exposure of this compound generally increases proportionally to doses over the range of 200 mg every 24 hours to 400 mg every 12 hours .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in the quantity, stability, and function of F508del-CFTR at the cell surface, resulting in increased chloride ion transport . Clinically, this leads to improved lung function, reduced pulmonary exacerbations, increased weight gain, and overall improvements in cystic fibrosis symptoms .
Action Environment
Environmental factors, such as the presence of other drugs, can influence the action, efficacy, and stability of this compound. As this compound is sensitive to inhibition and induction, its enzymatic activity can be influenced by these factors . Therefore, careful management of drug interactions is necessary to optimize the therapeutic effects of this compound .
Safety and Hazards
Lumacaftor has been associated with some safety concerns. It can cause damage to organs through prolonged or repeated exposure . It is also considered toxic and can cause irritation to the skin and eyes . It is recommended to handle this compound with care, using protective clothing and eye protection, and to avoid ingestion and inhalation .
特性
IUPAC Name |
3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKUSARDNFIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239523 | |
| Record name | Lumacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lumacaftor improves CF symptoms and underlying disease pathology by aiding the conformational stability of F508del-mutated CFTR, resulting in increased processing and trafficking of mature protein to the cell surface. More specifically, lumacaftor acts as a protein-folding chaperone, preventing misfolding of CFTR ion channels and consequent destruction during processing in the endoplasmic reticulum. | |
| Record name | Lumacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
936727-05-8 | |
| Record name | Lumacaftor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936727-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumacaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936727058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUMACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGP8L81APK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)



![2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol](/img/structure/B1684296.png)
![N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide](/img/structure/B1684298.png)




![N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine](/img/structure/B1684306.png)